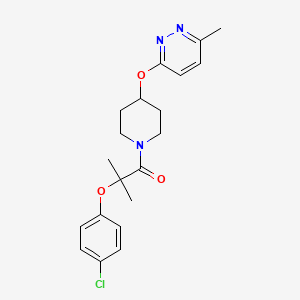
2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chlorophenoxy group : Known for enhancing lipophilicity and biological activity.
- Piperidine moiety : Often associated with various pharmacological effects.
- Pyridazinone derivative : This class is recognized for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyridazinones have been shown to inhibit various tyrosine kinases, including Met kinase, which plays a crucial role in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Related Compounds
Neuroprotective Effects
Studies have demonstrated that certain piperidine derivatives possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. For example, the piperidine structure has been linked to enhanced dopaminergic activity, which could be beneficial in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Compounds containing chlorophenoxy groups have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .
Table 2: Anti-inflammatory Activity
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Inhibition of tyrosine kinases and COX enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting neuronal signaling.
- Oxidative Stress Reduction : Decreasing reactive oxygen species (ROS) levels in cells.
Case Studies
A recent study evaluated the efficacy of a related compound in a murine model of cancer. The results showed a significant reduction in tumor volume and improved survival rates compared to control groups . Another study focused on the neuroprotective effects in models of Parkinson's disease, where the compound demonstrated a marked decrease in neuroinflammation and neuronal death .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14-4-9-18(23-22-14)26-16-10-12-24(13-11-16)19(25)20(2,3)27-17-7-5-15(21)6-8-17/h4-9,16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXJCMYEXIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













